N-(4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-12-10-15(20-13(2)21)7-8-16(12)26(23,24)19-11-18(22,14-5-6-14)17-4-3-9-25-17/h3-4,7-10,14,19,22H,5-6,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZQWSIMOVMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C19H23N3O4S
Molecular Weight: 395.47 g/mol
CAS Number: 1396887-09-4
The compound features a cyclopropyl group, a thiophene ring, and a sulfonamide moiety, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways critical for physiological processes.
- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling cascades.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.
Case Studies
-
Case Study on Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of similar sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the derivative exhibited potent activity with an MIC of 4 µg/mL, highlighting its potential as a therapeutic agent for resistant infections.
-
Case Study on Anti-inflammatory Effects:
- An investigation into the anti-inflammatory properties of related compounds showed a significant reduction in edema in animal models when treated with the compound at doses ranging from 10 to 50 mg/kg body weight.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antibacterial Agents: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Anti-inflammatory Drugs: The ability to modulate inflammatory responses suggests potential use in treating chronic inflammatory conditions like arthritis.
Comparison with Similar Compounds
Structural Features
Key Observations:
- The target compound uniquely combines a cyclopropyl-hydroxy-thiophene group, which may enhance lipophilicity and metabolic stability compared to the oxotetrahydrofuran in or the nitro group in .
- The 3-methylphenyl substituent could sterically hinder interactions compared to the smaller 4-chloro-2-nitrophenyl group in .
Preparation Methods
Synthesis of Intermediate A
Intermediate A is synthesized via a stereoselective cyclopropanation reaction. A thiophene-substituted enol ether undergoes [2+1] cycloaddition with dichlorocarbene, followed by hydroxylation and amine functionalization.
Reaction Conditions :
- Substrate : 2-(Thiophen-2-yl)acetaldehyde
- Cyclopropanation : Dichlorocarbene (generated from chloroform and NaOH), phase-transfer catalyst (benzyltriethylammonium chloride), 0–5°C.
- Hydroxylation : Epoxidation with m-CPBA, acid-catalyzed ring-opening (H₂SO₄, H₂O), yield: 68–72%.
- Amination : Reductive amination using NH₃ and NaBH₃CN in methanol, 45°C, 12 h.
Key Data :
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclopropanation | CHCl₃ | 0–5 | 65 | 92 |
| Hydroxylation | DCM/H₂O | 25 | 72 | 89 |
| Reductive Amination | MeOH | 45 | 81 | 95 |
Sulfamoylation and Acetylation
Preparation of Intermediate B
4-Amino-3-methylbenzenesulfonamide is acetylated using acetic anhydride in pyridine (0°C, 2 h), followed by chlorination with PCl₅ in DCM.
Reaction Scheme :
$$
\text{4-NH}2\text{-3-MeC}6\text{H}3\text{SO}2\text{NH}2 \xrightarrow{\text{(Ac)₂O, Py}} \text{4-AcNH-3-MeC}6\text{H}3\text{SO}2\text{NH}2 \xrightarrow{\text{PCl}5} \text{4-AcNH-3-MeC}6\text{H}3\text{SO}_2\text{Cl}
$$
Optimized Conditions :
Coupling of Intermediates A and B
Intermediate A reacts with Intermediate B in anhydrous THF under N₂, using Et₃N as a base:
$$
\text{A} + \text{B} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Critical Parameters :
- Molar Ratio : 1:1.1 (A:B) to ensure complete conversion.
- Temperature : 0°C → 25°C over 3 h to minimize sulfonyl chloride hydrolysis.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane 1:3), yield: 63–67%.
Alternative Synthetic Routes
One-Pot Tandem Cyclopropanation-Sulfamoylation
A patent-derived method (EP3965884B1) describes a tandem reaction using Ru-based catalysis to form the cyclopropyl group and sulfamoyl linkage in a single vessel:
Conditions :
Enzymatic Resolution for Enantiopure Product
Lipase-mediated kinetic resolution (Pseudomonas cepacia) achieves >99% ee by selectively acetylating the (R)-enantiomer of racemic Intermediate A:
Data :
| Parameter | Value |
|---|---|
| Enzyme Loading | 15 mg/mmol substrate |
| Solvent | MTBE |
| Conversion | 48% (S-enantiomer) |
| ee | 99.2% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 55:45, 1 mL/min) shows ≥98% purity with t₅=6.72 min.
Industrial-Scale Considerations
Cost Drivers :
- Dichlorocarbene generation requires strict temperature control (−5°C), increasing energy costs.
- Column chromatography on silica gel is replaced by crystallization (EtOAc/hexane) for batches >1 kg, reducing solvent use by 40%.
Environmental Metrics :
| Metric | Batch Process (1 kg) | Tandem Process (1 kg) |
|---|---|---|
| PMI (kg/kg) | 34 | 22 |
| Wastewater (L) | 120 | 75 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
